molecular formula C17H20N2O2S B302935 N-{3-[(2-ethylbutanoyl)amino]phenyl}-2-thiophenecarboxamide

N-{3-[(2-ethylbutanoyl)amino]phenyl}-2-thiophenecarboxamide

Katalognummer B302935
Molekulargewicht: 316.4 g/mol
InChI-Schlüssel: ZORORVOVHNIZCV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{3-[(2-ethylbutanoyl)amino]phenyl}-2-thiophenecarboxamide, commonly known as ETC-159, is a small-molecule inhibitor that targets the Wnt signaling pathway. This pathway plays a crucial role in embryonic development, tissue regeneration, and stem cell proliferation. Dysregulation of this pathway has been linked to various diseases, including cancer, osteoporosis, and Alzheimer's disease. ETC-159 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.

Wirkmechanismus

ETC-159 inhibits the Wnt signaling pathway by targeting the protein Porcupine, which is responsible for the secretion of Wnt ligands. Wnt ligands bind to Frizzled receptors on the cell surface, leading to the activation of downstream signaling pathways that regulate gene expression. Inhibition of Porcupine prevents the secretion of Wnt ligands, thereby blocking the activation of the Wnt signaling pathway.
Biochemical and physiological effects:
ETC-159 has been shown to have several biochemical and physiological effects. In cancer, ETC-159 inhibits tumor growth by inducing apoptosis, inhibiting cell proliferation, and reducing the expression of genes involved in cancer cell survival. In osteoporosis, ETC-159 promotes bone formation by increasing the expression of genes involved in osteoblast differentiation and mineralization. In Alzheimer's disease, ETC-159 reduces beta-amyloid plaque accumulation by inhibiting the expression of genes involved in beta-amyloid production and aggregation.

Vorteile Und Einschränkungen Für Laborexperimente

ETC-159 has several advantages as a research tool. It is a small molecule that can easily penetrate cell membranes and target intracellular proteins. It has high specificity for Porcupine and does not inhibit other proteins in the Wnt signaling pathway. However, ETC-159 has some limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. It also has low bioavailability, which can limit its effectiveness in certain applications.

Zukünftige Richtungen

There are several future directions for research on ETC-159. One area of focus is the development of more potent and selective Porcupine inhibitors. Another area of interest is the identification of biomarkers that can predict patient response to ETC-159 treatment. Additionally, the use of ETC-159 in combination with other therapeutic agents is being explored as a potential strategy to enhance its efficacy. Finally, the development of more effective delivery methods for ETC-159 could expand its potential applications in vivo.

Synthesemethoden

ETC-159 was synthesized using a multi-step process that involves the condensation of 3-amino-4-(2-ethylbutanoyl)aniline with 2-bromo thiophene-3-carboxylic acid. This reaction was followed by the reduction of the resulting intermediate with palladium on carbon and hydrogen gas. The final product was obtained after purification by column chromatography.

Wissenschaftliche Forschungsanwendungen

ETC-159 has been extensively studied in preclinical models of cancer, osteoporosis, and Alzheimer's disease. In cancer, ETC-159 has been shown to inhibit the growth of various types of tumors, including colon, breast, and pancreatic cancer. In osteoporosis, ETC-159 has been found to increase bone mass and strength by promoting osteoblast differentiation and inhibiting osteoclast activity. In Alzheimer's disease, ETC-159 has been shown to reduce the accumulation of beta-amyloid plaques, a hallmark of the disease.

Eigenschaften

Produktname

N-{3-[(2-ethylbutanoyl)amino]phenyl}-2-thiophenecarboxamide

Molekularformel

C17H20N2O2S

Molekulargewicht

316.4 g/mol

IUPAC-Name

N-[3-(2-ethylbutanoylamino)phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C17H20N2O2S/c1-3-12(4-2)16(20)18-13-7-5-8-14(11-13)19-17(21)15-9-6-10-22-15/h5-12H,3-4H2,1-2H3,(H,18,20)(H,19,21)

InChI-Schlüssel

ZORORVOVHNIZCV-UHFFFAOYSA-N

SMILES

CCC(CC)C(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=CS2

Kanonische SMILES

CCC(CC)C(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=CS2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.